3-benzyl-2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one
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Overview
Description
3-BENZYL-2-[(5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The presence of indole and quinazolinone moieties in its structure suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-[(5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-[(5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-BENZYL-2-[(5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites . The indole and quinazolinone moieties may play a crucial role in these interactions, potentially leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-bromo-2-methylquinazolin-4(3H)-one share the quinazolinone core and have been studied for their medicinal properties.
Uniqueness
3-BENZYL-2-[(5-BROMO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of indole and quinazolinone moieties in its structure. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H18BrN3O2 |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
3-benzyl-2-[(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C25H18BrN3O2/c1-28-22-12-11-17(26)13-19(22)20(24(28)30)14-23-27-21-10-6-5-9-18(21)25(31)29(23)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
CXHWNXIMOMIBAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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